molecular formula C22H28N2O6S B11136347 7-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethoxy)-3,4,8-trimethyl-2H-chromen-2-one

7-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethoxy)-3,4,8-trimethyl-2H-chromen-2-one

Cat. No.: B11136347
M. Wt: 448.5 g/mol
InChI Key: ULDCYMDVSBPHPK-UHFFFAOYSA-N
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Description

The compound 7-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethoxy)-3,4,8-trimethyl-2H-chromen-2-one is a synthetic coumarin derivative with a structurally complex substitution pattern. Its core structure comprises a 2H-chromen-2-one (coumarin) scaffold substituted at positions 3, 4, and 8 with methyl groups. At position 7, it features a 2-oxoethoxy linker connected to a piperazine ring, which is further substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group.

Coumarins are widely studied for their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer effects . The methyl substitutions at positions 3, 4, and 8 may enhance metabolic stability by reducing oxidative degradation, while the piperazine-linked sulfone group could modulate receptor-binding affinity or pharmacokinetic properties.

Properties

Molecular Formula

C22H28N2O6S

Molecular Weight

448.5 g/mol

IUPAC Name

7-[2-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-2-oxoethoxy]-3,4,8-trimethylchromen-2-one

InChI

InChI=1S/C22H28N2O6S/c1-14-15(2)22(26)30-21-16(3)19(5-4-18(14)21)29-12-20(25)24-9-7-23(8-10-24)17-6-11-31(27,28)13-17/h4-5,17H,6-13H2,1-3H3

InChI Key

ULDCYMDVSBPHPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)C4CCS(=O)(=O)C4)C

Origin of Product

United States

Preparation Methods

Synthesis of the Coumarin Core

The 3,4,8-trimethyl-2H-chromen-2-one scaffold is synthesized via the Pechmann condensation , a widely used method for coumarin derivatives . This one-pot reaction involves the cyclization of a substituted resorcinol derivative with a β-keto ester under acidic conditions.

Key Steps :

  • Resorcinol Substrate Preparation :

    • 3,4,8-Trimethylresorcinol is prepared by methylating resorcinol at specific positions. Methylation is achieved using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours .

    • Alternatively, commercially available 3,4,6-trimethylresorcinol may be adapted, though regioselectivity must be verified.

  • Condensation with Ethyl Acetoacetate :

    • The resorcinol derivative reacts with ethyl acetoacetate in concentrated sulfuric acid (H₂SO₄) at 0–5°C for 1 hour, followed by gradual warming to room temperature .

    • The crude product is purified via recrystallization from ethanol, yielding 3,4,8-trimethyl-7-hydroxycoumarin (yield: 65–75%).

Functionalization at the 7-Hydroxy Position

The 7-hydroxy group is alkylated with a glycolic acid-derived spacer to introduce the 2-oxoethoxy linker.

Procedure :

  • Synthesis of Bromoacetyl Bromide Intermediate :

    • Glycolic acid is treated with phosphorus tribromide (PBr₃) in dichloromethane (DCM) at 0°C, yielding bromoacetyl bromide (BrCH₂COBr) .

  • Alkylation of 7-Hydroxycoumarin :

    • 3,4,8-Trimethyl-7-hydroxycoumarin is dissolved in dry acetone with potassium carbonate (K₂CO₃). Bromoacetyl bromide is added dropwise at 0°C, and the mixture is stirred for 6–8 hours .

    • The product, 7-(2-bromo-2-oxoethoxy)-3,4,8-trimethyl-2H-chromen-2-one, is isolated via vacuum filtration (yield: 70–80%).

Preparation of the Piperazine-Sulfone Moiety

The 4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazine fragment is synthesized through sulfonation and piperazine coupling.

Stepwise Synthesis :

  • Oxidation of Tetrahydrothiophene :

    • Tetrahydrothiophene is oxidized with hydrogen peroxide (H₂O₂, 30%) in acetic acid at 60°C for 24 hours to yield tetrahydrothiophene-1,1-dioxide (sulfolane derivative) .

  • Bromination at the 3-Position :

    • The sulfone undergoes radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) under UV light, producing 3-bromotetrahydrothiophene-1,1-dioxide .

  • Piperazine Coupling :

    • 3-Bromotetrahydrothiophene-1,1-dioxide reacts with piperazine in acetonitrile (MeCN) at reflux (82°C) for 12 hours. The product, 4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazine, is purified via column chromatography (SiO₂, ethyl acetate/methanol 9:1) .

Final Coupling Reaction

The bromoacetyl intermediate (Step 2) and piperazine-sulfone (Step 3) are combined to form the target compound.

Optimized Conditions :

  • Reagents : 7-(2-bromo-2-oxoethoxy)-3,4,8-trimethylcoumarin (1 equiv), 4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazine (1.2 equiv), triethylamine (TEA, 2 equiv)

  • Solvent : Anhydrous DMF

  • Temperature : 50°C, 8 hours

  • Work-Up : The mixture is diluted with ice water, extracted with ethyl acetate (3×), dried over Na₂SO₄, and concentrated.

  • Purification : Column chromatography (SiO₂, gradient elution with hexane/ethyl acetate 1:1 to 1:3) yields the final product as a white solid (yield: 60–65%) .

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 1H, H-5), 4.72 (s, 2H, OCH₂CO), 3.75–3.60 (m, 8H, piperazine), 3.20–3.05 (m, 2H, tetrahydrothiophene), 2.95 (s, 3H, CH₃), 2.80 (s, 6H, 2×CH₃), 2.45–2.30 (m, 4H, tetrahydrothiophene) .

  • HRMS : [M+H]⁺ calc. for C₂₅H₃₁N₂O₆S: 511.18; found: 511.21 .

Purity : ≥98% by HPLC (C18 column, acetonitrile/water 70:30, 1 mL/min) .

Comparative Analysis of Methodologies

Parameter Pechmann Condensation Piperazine Coupling Sulfone Synthesis
Yield 65–75%60–65%70–80%
Reaction Time 1–2 hours8 hours24 hours
Key Reagent H₂SO₄TEAH₂O₂
Purification RecrystallizationColumn ChromatographyDistillation

Challenges and Optimization Opportunities

  • Regioselectivity in Coumarin Synthesis : Competing methylation at undesired positions may occur during resorcinol functionalization. Using bulky bases (e.g., DBU) or low-temperature conditions improves selectivity .

  • Piperazine Ring Stability : The piperazine-sulfone moiety is hygroscopic; reactions must be conducted under anhydrous conditions .

  • Oxidation Side Reactions : Over-oxidation of tetrahydrothiophene can yield sulfonic acids. Controlled H₂O₂ dosing and temperature monitoring mitigate this .

Industrial-Scale Considerations

  • Cost Efficiency : Replacing bromoacetyl bromide with chloroacetyl chloride reduces reagent costs but requires higher temperatures (80°C) and extended reaction times .

  • Green Chemistry : Solvent-free Pechmann condensation using microwave irradiation (100°C, 10 min) achieves comparable yields (68%) while reducing waste .

Chemical Reactions Analysis

Types of Reactions

7-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethoxy)-3,4,8-trimethyl-2H-chromen-2-one: can undergo various chemical reactions, including:

    Oxidation: The chromenone core and the dioxidotetrahydrothiophenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl groups in the molecule can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Molecular Formula

The molecular formula for this compound is C20H26N2O5SC_{20}H_{26}N_{2}O_{5}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This complex composition contributes to its potential biological activities.

Biological Activities

Preliminary studies have indicated that compounds similar to 7-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethoxy)-3,4,8-trimethyl-2H-chromen-2-one exhibit a range of biological activities:

  • Anti-inflammatory Properties : The chromenone scaffold has been associated with anti-inflammatory effects. Compounds with similar structures have shown the ability to modulate inflammatory pathways.
  • Antitumor Activity : Initial investigations suggest that this compound may possess antitumor properties. The piperazine moiety is known to enhance interactions with various receptors involved in tumor growth regulation.

Synthesis and Derivatization

The synthesis of this compound typically involves several key steps:

  • Formation of the Chromenone Core : The initial step often includes the synthesis of the chromenone structure through condensation reactions.
  • Introduction of Functional Groups : Subsequent steps involve attaching the piperazine and tetrahydrothiophene groups through nucleophilic substitution or other coupling reactions.
  • Optimization Techniques : Modern synthetic techniques such as microwave-assisted synthesis can be employed to enhance yield and purity.

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the applications of similar compounds:

Study 1: Anticancer Activity

A study published in RSC Advances explored a series of chromenone derivatives and their anticancer properties. The research indicated that modifications on the chromenone scaffold could lead to enhanced cytotoxicity against cancer cell lines .

Study 2: Anti-inflammatory Mechanisms

Research conducted by Gondru et al. investigated various chromenone derivatives for their anti-inflammatory effects. The findings suggested that specific structural features were critical for modulating inflammatory responses .

Study 3: Pharmacological Profiles

A comprehensive review highlighted the pharmacological profiles of compounds containing piperazine moieties. It was found that these compounds often exhibit enhanced bioactivity due to their ability to interact with multiple biological targets .

Mechanism of Action

The mechanism of action of 7-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethoxy)-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The chromenone core can interact with enzymes or receptors, modulating their activity. The piperazine and dioxidotetrahydrothiophenyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Hypotheses

Physicochemical Properties

  • Lipophilicity : Methyl groups at positions 3, 4, and 8 may balance hydrophobicity, optimizing membrane permeability.

Biological Activity

The compound 7-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethoxy)-3,4,8-trimethyl-2H-chromen-2-one represents a complex structure with significant potential in medicinal chemistry. This article aims to explore its biological activity, focusing on pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C21H28N4O4SC_{21}H_{28}N_{4}O_{4}S, indicating the presence of multiple functional groups that contribute to its biological activity. The structure includes a chromone nucleus , a piperazine moiety , and a tetrahydrothiophene group , which are known to enhance interactions with various biological targets.

Structural Features

FeatureDescription
Molecular FormulaC21H28N4O4SC_{21}H_{28}N_{4}O_{4}S
Molecular Weight420.54 g/mol
Key Functional GroupsChromone, Piperazine, Tetrahydrothiophene

Pharmacological Properties

Preliminary studies have indicated that this compound exhibits a range of biological activities:

  • Anticancer Activity : In vitro studies have shown that derivatives of similar structures can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : The compound has demonstrated potential in modulating inflammatory pathways, possibly by inhibiting cyclooxygenase enzymes.
  • Neuropharmacological Effects : Research indicates possible interactions with neurotransmitter receptors, suggesting implications for neuropsychiatric disorders.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the piperazine moiety may facilitate binding to various enzymes involved in disease processes.
  • Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) has been suggested, which could lead to altered signaling pathways in target cells.
  • Cell Cycle Regulation : Induction of apoptosis in cancer cells may occur through disruption of cell cycle progression.

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of chromone derivatives found that compounds similar to our target exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism involved the activation of caspase pathways leading to apoptosis .

Case Study 2: Anti-inflammatory Effects

Research on compounds with similar structural motifs revealed their ability to inhibit nitric oxide production in macrophages, suggesting a role in reducing inflammatory responses. This was attributed to their interaction with NF-kB signaling pathways .

Case Study 3: Neuropharmacological Implications

In a study focused on neuropsychiatric applications, derivatives were shown to enhance the binding affinity for serotonin receptors, indicating potential use in treating anxiety and depression .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 7-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethoxy)-3,4,8-trimethyl-2H-chromen-2-one?

  • Methodological Answer : The synthesis typically involves coupling a chromenone core with functionalized piperazine derivatives. For example:

  • Step 1 : Prepare the chromen-2-one scaffold via Pechmann condensation using substituted resorcinol derivatives and β-ketoesters under acidic conditions.
  • Step 2 : Introduce the piperazine-tetrahydrothiophene dioxide moiety via nucleophilic substitution or amide coupling. Evidence from related coumarin-piperazine hybrids (e.g., Patel et al., 2012) highlights the use of carbodiimide-mediated coupling for similar structures .
  • Step 3 : Purify intermediates using column chromatography (silica gel, CHCl₃:MeOH gradients) and confirm via LC-MS and ¹H/¹³C NMR .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR Analysis : Assign peaks using ¹H/¹³C NMR (e.g., δ ~6.8–7.2 ppm for aromatic protons, δ ~3.5–4.5 ppm for piperazine and oxyethylene groups) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) should match theoretical [M+H]⁺ with <5 ppm error. For example, a related chromenone derivative showed [M+H]⁺ at m/z 513.2012 (calc. 513.1987) .
  • X-ray Crystallography : If crystalline, use single-crystal diffraction (as in Bian et al., 2012 for a fluorobenzoyl-piperazine analog) to resolve bond angles and stereochemistry .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (pH 4–9). For analogs, solubility in DMSO exceeds 10 mM, while aqueous solubility is pH-dependent (e.g., <0.1 mM at neutral pH) .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days). Monitor degradation via HPLC; piperazine-linked chromenones often show hydrolytic instability at the oxoethoxy linkage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Core Modifications : Vary substituents on the chromenone (e.g., methyl groups at positions 3,4,8) and piperazine (e.g., sulfone vs. sulfoxide). Use parallel synthesis (e.g., Ugi-azide reactions) to generate derivatives .
  • Biological Assays : Pair SAR with kinase inhibition assays (e.g., PI3K/AKT pathway) or cellular apoptosis models. For example, coumarin derivatives with piperazine side chains showed IC₅₀ values <1 μM in cancer cell lines .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes with target proteins (e.g., tubulin or DNA topoisomerases) .

Q. How to resolve contradictions in experimental data (e.g., inconsistent IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardize Assay Conditions : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa), serum concentrations, and incubation times.
  • Control for Solubility Artifacts : Use vehicle controls (e.g., DMSO ≤0.1%) and confirm compound integrity post-assay via LC-MS.
  • Meta-Analysis : Cross-reference with structurally related compounds (e.g., ofloxacin N-oxide derivatives) to identify trends in substituent effects .

Q. What advanced techniques are recommended for studying the compound’s mechanism of action?

  • Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Identify target proteins by measuring thermal stabilization upon compound binding .
  • RNA Sequencing : Profile transcriptomic changes in treated cells (e.g., via Illumina NovaSeq) to map signaling pathways.
  • In Vivo Pharmacokinetics : Use radiolabeled analogs (¹⁴C or ³H) to track absorption/distribution in rodent models .

Q. How to address challenges in synthesizing the tetrahydrothiophene dioxide moiety?

  • Methodological Answer :

  • Key Reaction : Oxidize tetrahydrothiophene intermediates with mCPBA (meta-chloroperbenzoic acid) to form the 1,1-dioxide group. Optimize reaction time (e.g., 12–24 hrs) and temperature (0–25°C) to avoid over-oxidation .
  • Purification : Use recrystallization (ethanol/water) or preparative HPLC (C18 column, 0.1% TFA in H₂O/ACN) to isolate high-purity product .

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